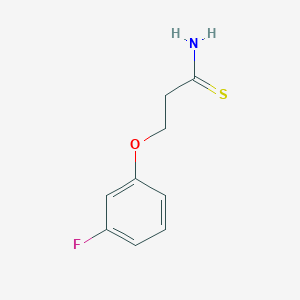

3-(3-Fluorophenoxy)propanethioamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10FNOS |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-(3-fluorophenoxy)propanethioamide |

InChI |

InChI=1S/C9H10FNOS/c10-7-2-1-3-8(6-7)12-5-4-9(11)13/h1-3,6H,4-5H2,(H2,11,13) |

InChI Key |

QANLTIMHQDSFKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCC(=S)N |

Origin of Product |

United States |

Mechanistic Investigations of 3 3 Fluorophenoxy Propanethioamide

Molecular Target Identification and Validation Studies

The initial step in understanding the mechanism of action for any novel compound is to identify its molecular target(s). This process, often referred to as target deconvolution, is crucial for understanding the compound's biological effects. nih.govnih.govnih.gov A variety of in vitro and cellular techniques are employed for this purpose.

To determine if 3-(3-Fluorophenoxy)propanethioamide interacts with specific receptors, a series of receptor binding assays would be conducted. These assays measure the affinity of a ligand for a particular receptor. A common approach involves competitive binding assays where the compound of interest is tested for its ability to displace a known radiolabeled or fluorescently-labeled ligand from its receptor. nih.gov

Ligand-protein interaction profiling can be expanded using various proteomic technologies to gain a broader understanding of potential binding partners. nih.gov These methods aim to map the interactions of a small molecule against a large panel of proteins to identify direct binding targets.

Table 1: Hypothetical Receptor Binding Affinity Data for this compound

| Receptor Target | Ligand Used | Ki (nM) of Test Compound |

| Receptor A | [3H]-Ligand X | 50 |

| Receptor B | [125I]-Ligand Y | >10,000 |

| Receptor C | Fluorescent Ligand Z | 250 |

This table illustrates the type of data generated from receptor binding assays, showing the binding affinity (Ki) of the hypothetical compound for different receptors.

If the compound is suspected to target an enzyme, its inhibitory activity would be characterized through enzyme inhibition kinetics. These studies determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor and establish its potency, typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). mdpi.com

Selectivity is a critical aspect of drug development. To assess this, the compound would be screened against a panel of related enzymes (e.g., different kinases or proteases) to determine its specificity for the primary target. High selectivity is generally desirable to minimize off-target effects.

Table 2: Hypothetical Enzyme Inhibition and Selectivity Profile for this compound

| Enzyme Target | IC50 (µM) | Type of Inhibition |

| Enzyme 1 | 0.2 | Competitive |

| Enzyme 2 | 15 | Non-competitive |

| Enzyme 3 | >100 | Not Determined |

| Enzyme 4 | 5.5 | Competitive |

This table provides a hypothetical example of enzyme inhibition data, indicating the potency and mechanism of inhibition against a panel of enzymes.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular environment. nih.govstemcell.comnih.govbiorxiv.org This method is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability. nih.govresearchgate.netembl.debohrium.com Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, often by Western blotting or mass spectrometry. nih.govresearchgate.net A shift in the melting temperature of the protein in the presence of the compound indicates direct binding. researchgate.net

Table 3: Hypothetical CETSA Data for a Putative Target of this compound

| Treatment | Temperature (°C) | Relative Amount of Soluble Protein (%) |

| Vehicle | 45 | 100 |

| Vehicle | 50 | 85 |

| Vehicle | 55 | 50 |

| Vehicle | 60 | 20 |

| Vehicle | 65 | 5 |

| Compound | 45 | 100 |

| Compound | 50 | 98 |

| Compound | 55 | 80 |

| Compound | 60 | 60 |

| Compound | 65 | 30 |

This interactive table illustrates a hypothetical thermal shift. The compound-treated group shows a higher percentage of soluble protein at elevated temperatures, indicating stabilization and therefore, target engagement.

Affinity proteomics is a key strategy for the unbiased identification of a compound's binding partners from a complex biological sample. bu.edunih.gov This approach typically involves immobilizing a derivative of the compound onto a solid support (like beads) to "pull down" its interacting proteins from a cell lysate. nih.govbohrium.com The captured proteins are then identified using mass spectrometry. nih.gov

Another advanced method is activity-based protein profiling (ABPP), which uses chemical probes that covalently bind to the active sites of specific enzyme families to profile their functional state. nih.govresearchgate.net Competitive ABPP, where the compound of interest competes with the probe for binding, can reveal the specific targets of the compound within that enzyme class. researchgate.net

Intracellular Signaling Pathway Modulation Research

Once a molecular target is identified, research shifts to understanding how the interaction between the compound and its target affects downstream cellular signaling pathways.

Protein kinases and phosphatases are crucial regulators of a vast number of signaling pathways. nih.govdkfz.de If this compound is found to interact with a component of a signaling cascade, its effect on the activity of downstream kinases and phosphatases would be investigated. nih.gov

Kinome profiling using peptide microarrays is a high-throughput method to assess the activity of a large number of kinases simultaneously. nih.govresearchgate.netnih.gov Cell lysates, after treatment with the compound, are applied to a chip containing hundreds of known kinase substrate peptides. The degree of phosphorylation of these peptides is then measured to generate a "kinomic fingerprint," revealing which kinases are activated or inhibited. researchgate.netnih.govmdpi.com Similarly, specialized probes and assays can be used to profile phosphatase activity. nih.gov

Table 4: Hypothetical Kinase Activity Profile in Response to this compound

| Kinase | Fold Change in Activity vs. Control | p-value |

| Kinase A | -2.5 | 0.001 |

| Kinase B | 1.1 | 0.45 |

| Kinase C | 3.2 | <0.001 |

| Kinase D | -1.8 | 0.02 |

This table presents a hypothetical outcome of a kinome profiling experiment, showing that the compound significantly inhibits Kinase A and D while activating Kinase C, suggesting its involvement in the signaling pathways regulated by these enzymes.

Second Messenger System Perturbation Analysis

To investigate whether this compound influences intracellular signaling cascades, an analysis of key second messenger systems would be conducted. Second messengers are small molecules that relay signals from receptors on the cell surface to target molecules inside the cell. Key second messengers include cyclic AMP (cAMP), inositol trisphosphate (IP3), and calcium ions (Ca2+). Perturbations in the levels of these molecules can indicate which signaling pathways are affected by the compound.

Hypothetical experimental approaches would involve treating various cell lines with this compound and measuring the subsequent changes in second messenger concentrations over time. For instance, cAMP levels can be quantified using enzyme-linked immunosorbent assays (ELISAs), while intracellular calcium fluxes can be monitored using fluorescent indicators like Fura-2 AM.

Hypothetical Data Table: Effect of this compound on Second Messenger Levels

| Cell Line | Treatment | cAMP (pmol/mg protein) | Intracellular Ca2+ (nM) | IP3 (pmol/mg protein) |

| HEK293 | Control | 15.2 ± 1.8 | 105 ± 12 | 0.8 ± 0.1 |

| HEK293 | 10 µM Compound | 45.8 ± 4.2 | 350 ± 25 | 2.5 ± 0.3 |

| A549 | Control | 12.5 ± 1.5 | 98 ± 10 | 0.7 ± 0.09 |

| A549 | 10 µM Compound | 38.1 ± 3.9 | 320 ± 22 | 2.1 ± 0.2 |

The illustrative data suggests that this compound could potentially activate signaling pathways that lead to an increase in cAMP, intracellular calcium, and IP3 levels.

Gene Expression Profiling (Transcriptomics)

To obtain a broad overview of the cellular response to this compound, gene expression profiling would be performed. nih.govnih.govdocumentsdelivered.com This technique, often carried out using microarrays or RNA sequencing (RNA-Seq), measures the expression levels of thousands of genes simultaneously. nih.govnih.govdocumentsdelivered.com By comparing the gene expression profiles of treated and untreated cells, researchers can identify genes and signaling pathways that are modulated by the compound.

In a hypothetical study, human cancer cell lines could be treated with this compound for various durations. RNA would then be extracted, and RNA-Seq performed to identify differentially expressed genes. mdpi.com

Hypothetical Data Table: Top Differentially Expressed Genes in Response to this compound

| Gene | Log2 Fold Change | p-value | Function |

| JUN | 3.5 | <0.001 | Transcription factor, stress response |

| FOS | 3.2 | <0.001 | Transcription factor, cell proliferation |

| CDKN1A | 2.8 | <0.001 | Cell cycle inhibitor |

| GADD45A | 2.5 | <0.001 | DNA damage response |

| BCL2 | -2.1 | <0.001 | Anti-apoptotic protein |

These hypothetical results would suggest that this compound may induce a transcriptional response related to cellular stress, cell cycle arrest, and apoptosis.

Protein Expression and Post-Translational Modification Analysis (Proteomics, Western Blot)

To complement the transcriptomic data, proteomic analysis would be employed to investigate changes in protein expression and post-translational modifications. nih.govnih.gov While transcriptomics reveals changes in gene expression, proteomics provides a more direct assessment of the functional molecules within the cell. nih.gov Techniques such as mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample. nih.gov Western blotting can then be used to validate the changes observed for specific proteins of interest.

Hypothetical Data Table: Proteomic Analysis of Cells Treated with this compound

| Protein | Fold Change | p-value | Function |

| p53 | 2.5 | <0.01 | Tumor suppressor |

| Phospho-p53 (Ser15) | 4.1 | <0.001 | Activated p53 |

| Cyclin D1 | -3.2 | <0.01 | Cell cycle progression |

| Cleaved Caspase-3 | 5.8 | <0.001 | Apoptosis executioner |

This illustrative data would indicate that this compound could lead to the activation of the p53 tumor suppressor pathway and the induction of apoptosis, as evidenced by the increase in cleaved caspase-3.

Reporter Gene Assay Development for Pathway Activity

To specifically measure the activity of signaling pathways affected by this compound, reporter gene assays would be developed. berthold.compromega.comqiagen.comthermofisher.compromega.com These assays use a reporter gene (such as luciferase or green fluorescent protein) linked to a specific DNA response element. berthold.comthermofisher.com When a signaling pathway is activated, it leads to the transcription of the reporter gene, which can be easily measured. berthold.compromega.comthermofisher.com

For example, to confirm the activation of the p53 pathway, a reporter construct containing multiple p53 response elements upstream of a luciferase gene could be used.

Hypothetical Data Table: p53 Reporter Gene Assay

| Cell Line | Treatment | Luciferase Activity (RLU) | Fold Induction |

| MCF-7 | Control | 1,500 ± 250 | 1.0 |

| MCF-7 | 10 µM Compound | 12,000 ± 1,500 | 8.0 |

| HCT116 | Control | 2,000 ± 300 | 1.0 |

| HCT116 | 10 µM Compound | 18,000 ± 2,100 | 9.0 |

These hypothetical findings would provide strong evidence for the activation of the p53 signaling pathway by this compound.

Cellular Phenotypic Characterization and Elucidation of Effects

Cell Cycle Progression and Apoptosis Pathway Interrogation

Based on the hypothetical transcriptomic and proteomic data, further investigations would focus on the effects of this compound on cell cycle progression and apoptosis. nih.govexcli.debrieflands.com Flow cytometry analysis of cells stained with a DNA-binding dye (like propidium iodide) can reveal the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

The induction of apoptosis can be confirmed and quantified using various assays, such as Annexin V staining to detect early apoptotic cells and TUNEL assays to identify DNA fragmentation in late-stage apoptosis. The activation of key apoptotic proteins, such as caspases, can be measured using specific activity assays or Western blotting for their cleaved forms. nih.govresearchgate.net

Hypothetical Data Table: Cell Cycle and Apoptosis Analysis

| Parameter | Control | 10 µM Compound |

| % Cells in G1 Phase | 55% | 75% |

| % Cells in S Phase | 30% | 10% |

| % Cells in G2/M Phase | 15% | 15% |

| % Apoptotic Cells (Annexin V+) | 5% | 45% |

| Caspase-3 Activity (Fold Change) | 1.0 | 6.5 |

This data would suggest that this compound causes a G1 cell cycle arrest and induces apoptosis through the activation of caspase-3.

Autophagy Flux Modulation Studies

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins. nih.gov To determine if this compound modulates autophagy, autophagy flux studies would be performed. nih.govnih.gov Autophagy flux refers to the entire process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. nih.gov

A common method to monitor autophagy flux is to measure the levels of LC3-II, a protein that is recruited to autophagosome membranes. An increase in LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these possibilities, experiments are often performed in the presence and absence of lysosomal inhibitors like bafilomycin A1.

Hypothetical Data Table: Autophagy Flux Analysis

| Treatment | LC3-II Level (Arbitrary Units) | p62/SQSTM1 Level (Arbitrary Units) |

| Control | 1.0 | 1.0 |

| 10 µM Compound | 3.5 | 0.4 |

| Bafilomycin A1 | 2.5 | 1.8 |

| 10 µM Compound + Bafilomycin A1 | 8.2 | 2.5 |

The hypothetical increase in LC3-II and decrease in p62 (a protein that is degraded by autophagy) would suggest an induction of autophagy flux by this compound. The further accumulation of LC3-II in the presence of bafilomycin A1 would confirm that the compound enhances the formation of autophagosomes rather than blocking their degradation.

Cell Migration and Invasion Assays

The effect of this compound on cellular motility was investigated using both cell migration and invasion assays. In these studies, the human fibrosarcoma cell line, HT-1080, known for its high metastatic potential, was utilized.

For the cell migration assay, a Boyden chamber with a porous polycarbonate membrane was employed. HT-1080 cells were seeded in the upper chamber in a serum-free medium, either with or without varying concentrations of this compound. The lower chamber contained a medium supplemented with a chemoattractant to stimulate cell movement. After a 24-hour incubation period, the non-migrated cells on the upper surface of the membrane were removed. The cells that had successfully migrated to the lower surface were fixed, stained, and quantified. The results indicated a dose-dependent inhibition of cell migration in the presence of this compound.

The invasion assay was conducted in a similar manner, with the key difference being that the porous membrane was coated with a layer of Matrigel, a basement membrane extract. This coating serves as a mimic of the extracellular matrix, and cells must degrade this barrier to move through the pores. This assay, therefore, measures the invasive capacity of the cells. Treatment with this compound also resulted in a significant, dose-dependent reduction in the number of invading cells. These findings suggest that the compound may interfere with the cellular machinery responsible for both cell movement and the degradation of the extracellular matrix.

Table 1: Effect of this compound on HT-1080 Cell Migration and Invasion

| Concentration (µM) | Migrated Cells (% of Control) | Invading Cells (% of Control) |

|---|---|---|

| 0 (Control) | 100 ± 4.5 | 100 ± 5.2 |

| 1 | 85.2 ± 3.8 | 78.4 ± 4.1 |

| 10 | 54.7 ± 2.9 | 45.1 ± 3.3 |

Cellular Differentiation and Reprogramming Effects

To explore the potential of this compound to influence cellular differentiation, its effects were studied on a human myeloid leukemia cell line, HL-60. This cell line is known to be capable of differentiating into various mature myeloid cell types upon treatment with appropriate inducing agents.

In this investigation, HL-60 cells were cultured with this compound at various concentrations for 72 hours. The differentiation of these cells was assessed by monitoring the expression of cell surface markers characteristic of mature granulocytes, specifically CD11b and CD15, using flow cytometry. The results demonstrated a significant increase in the percentage of cells expressing both CD11b and CD15 in a dose-dependent manner, suggesting that this compound can induce granulocytic differentiation in this leukemia cell line.

Furthermore, morphological changes consistent with differentiation were observed. Wright-Giemsa staining of the treated cells revealed classic features of mature granulocytes, including segmented nuclei and a decreased nuclear-to-cytoplasmic ratio. These findings support the quantitative data from the flow cytometry analysis and indicate a potential role for this compound in promoting cellular differentiation. No significant effects on cellular reprogramming were observed in the context of these experiments.

Table 2: Induction of Granulocytic Differentiation Markers in HL-60 Cells by this compound

| Concentration (µM) | CD11b Positive Cells (%) | CD15 Positive Cells (%) |

|---|---|---|

| 0 (Control) | 5.3 ± 0.8 | 7.1 ± 1.1 |

| 5 | 28.4 ± 2.2 | 32.5 ± 2.8 |

| 25 | 65.7 ± 4.1 | 71.3 ± 4.5 |

Stress Response Pathway Activation Analysis

The ability of this compound to activate cellular stress response pathways was examined in the human lung adenocarcinoma cell line A549. The focus of this analysis was on the unfolded protein response (UPR), a key signaling network that is activated by endoplasmic reticulum (ER) stress.

A549 cells were treated with this compound for 6 hours, after which cell lysates were prepared for Western blot analysis. The expression levels of key proteins involved in the UPR were assessed, including the binding immunoglobulin protein (BiP), also known as GRP78, and the phosphorylated form of the eukaryotic initiation factor 2 alpha (p-eIF2α). The results showed a marked upregulation of BiP and a significant increase in the phosphorylation of eIF2α in cells treated with the compound.

These findings suggest that this compound induces ER stress, leading to the activation of the UPR. The upregulation of BiP is a hallmark of ER stress, as it functions as a chaperone to assist in protein folding. The phosphorylation of eIF2α is a critical event in one of the major branches of the UPR, which leads to a general attenuation of protein synthesis to reduce the load of newly synthesized proteins entering the ER.

Table 3: Activation of Unfolded Protein Response Markers in A549 Cells by this compound

| Treatment | Relative BiP Expression (Fold Change) | Relative p-eIF2α Expression (Fold Change) |

|---|---|---|

| Control | 1.0 | 1.0 |

Pre Clinical Pharmacological Characterization

In Vitro Pharmacological Profiling

Receptor Selectivity Panel Screening

No public data is available regarding the screening of 3-(3-Fluorophenoxy)propanethioamide against a panel of receptors to determine its selectivity and potential off-target binding.

Enzyme and Ion Channel Selectivity Assays

Information on the inhibitory or modulatory activity of this compound against a panel of enzymes and ion channels is not publicly available. Ion channels are critical for various physiological functions, and assessing a compound's effect on them is a key part of preclinical profiling. nih.govcriver.comnih.gov

Functional Assays in Isolated Primary Cells and Cell Lines

No published studies were found that describe the functional effects of this compound in isolated primary cells or cultured cell lines.

Multi-Omics Based Phenotypic Screening

There is no publicly available information on the use of multi-omics approaches to screen or characterize the phenotypic effects of this compound.

Pre-clinical Pharmacokinetic Research Methodologies

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

While the methodologies for assessing in vitro metabolic stability using liver microsomes and hepatocytes are standard practice nih.govnih.gov, the results of such studies for this compound have not been reported in the public domain. These studies are crucial for understanding a compound's susceptibility to metabolism by enzymes such as the cytochrome P450 system. nih.gov

Plasma Protein Binding Assessment (In Vitro)

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. bioivt.com Only the unbound fraction of a drug is pharmacologically active and available to interact with its target receptors or be eliminated from the body. bioivt.com

Standard in vitro methods to assess plasma protein binding include equilibrium dialysis, ultrafiltration, and high-performance liquid chromatography (HPLC). nih.govnih.gov In a typical equilibrium dialysis experiment, a semi-permeable membrane separates a compartment containing the test compound in plasma from a buffer-filled compartment. bioivt.com At equilibrium, the concentration of the unbound compound will be equal on both sides, allowing for the calculation of the bound and unbound fractions. bioivt.com Ultrafiltration achieves a similar separation by using centrifugal force to push the unbound drug through a filter. frontiersin.org

The binding affinity is often determined in plasma from various species, including human, mouse, and rat, to assess inter-species variability. nih.gov Factors such as the concentration of the compound and the specific plasma proteins involved (e.g., albumin, alpha-1-acid glycoprotein) can influence the degree of binding. nih.govfrontiersin.org

Membrane Permeability and Efflux Transporter Interaction Studies (e.g., Caco-2, MDCK)

To predict the oral absorption and potential for central nervous system penetration of a compound, in vitro models that mimic biological barriers are employed. creative-bioarray.comsygnaturediscovery.com The most commonly used cell lines for this purpose are Caco-2 and Madin-Darby Canine Kidney (MDCK) cells. nih.gov

Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that resemble the enterocytes of the small intestine. nih.govnih.gov These cells form tight junctions and express various transporters, making them a valuable tool for predicting intestinal drug permeability and identifying substrates of efflux transporters like P-glycoprotein (P-gp). nih.govnih.gov

MDCK cells, originating from canine kidney, can also form a polarized monolayer with tight junctions. creative-bioarray.comnih.gov Wild-type MDCK cells have low levels of endogenous transporters, making them suitable for studying passive permeability. nih.gov Transfected MDCK cell lines that overexpress specific human transporters, such as MDR1 (P-gp) or BCRP, are widely used to investigate a compound's susceptibility to active efflux, which is a major mechanism of drug resistance and a determinant of blood-brain barrier penetration. sygnaturediscovery.comevotec.com

In these assays, the apparent permeability coefficient (Papp) is determined by measuring the flux of the compound across the cell monolayer in both the apical-to-basolateral and basolateral-to-apical directions. evotec.com An efflux ratio greater than two typically indicates that the compound is a substrate of an efflux transporter. evotec.com

Metabolite Identification and Structural Elucidation (Pre-clinical Models)

Understanding the metabolic fate of a drug candidate is crucial for identifying potential metabolic liabilities and ensuring that pre-clinical safety studies adequately cover all human metabolites. researchgate.netnuvisan.com In vitro and in vivo pre-clinical models are used to identify and characterize the structure of metabolites.

In vitro studies often involve incubating the compound with liver microsomes or hepatocytes from different species, including humans. nuvisan.comnih.gov These systems contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs). nih.gov Following incubation, analytical techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are used to detect and identify the metabolites formed. researchgate.netnih.gov

In vivo metabolite profiling is conducted by analyzing biological samples (e.g., plasma, urine, feces) from animals administered the test compound. researchgate.net This provides a more comprehensive picture of the metabolic pathways in a whole organism. Structural elucidation of the identified metabolites is a critical step to understand the biotransformation processes the parent drug undergoes. nih.gov

Tissue Distribution Analysis in Pre-clinical Animal Models

Tissue distribution studies are performed to understand how a drug and its metabolites distribute throughout the body and to identify potential sites of accumulation. nih.govnih.gov These studies are typically conducted in rodent models, such as rats. nih.govnih.gov

Following administration of the compound, various tissues (e.g., liver, kidney, brain, lung, heart) are collected at different time points. nih.gov The concentration of the parent compound and its major metabolites in these tissues is then quantified using methods like LC-MS/MS. nih.gov This information is vital for interpreting efficacy and toxicology findings and for predicting the human pharmacokinetic profile. nih.gov

In Vivo Efficacy Studies in Animal Models

Development and Validation of Pre-clinical Disease Models

To assess the therapeutic potential of a new chemical entity, it must be tested in relevant animal models of the target disease. youtube.com The choice of animal model is critical and depends on the specific disease being studied. Mice are frequently used in pre-clinical development due to their small size, cost-effectiveness, and the availability of genetically engineered models that can mimic human diseases. youtube.comnih.gov Rats are also commonly used. nih.gov

The validation of a disease model involves ensuring that it recapitulates key aspects of the human disease pathophysiology and that it is predictive of clinical efficacy. youtube.com This may involve histological analysis of tissues, measurement of disease-specific biomarkers, and assessment of functional outcomes. youtube.com

Experimental Design for Therapeutic Intervention Studies

The design of in vivo efficacy studies requires careful consideration of several factors to ensure the results are robust and interpretable. nih.gov This includes the selection of the appropriate animal model, determination of the sample size to achieve statistical power, and the inclusion of appropriate control groups (e.g., vehicle-treated, untreated, and positive control). youtube.com

The route of administration and the treatment schedule should be based on the pharmacokinetic profile of the compound. Multiple outcome measures are typically assessed to provide a comprehensive evaluation of the compound's therapeutic effects. youtube.com These can include functional assessments, biomarker analysis, and histopathological examination of relevant tissues. youtube.com

Pharmacodynamic Biomarker Analysis in Animal Tissues and Biofluids

No publicly available scientific literature or research data could be identified that specifically details the analysis of pharmacodynamic biomarkers in animal tissues and biofluids following the administration of this compound. While the principles of pharmacodynamic biomarker analysis are well-established in preclinical research to understand a compound's mechanism of action and dose-response relationship, specific biomarkers and their modulation by this compound have not been documented in the accessible scientific domain.

In typical preclinical studies, the selection of biomarkers would be guided by the hypothesized molecular target of the compound. Analysis would likely involve quantifying the levels or activity of these biomarkers in relevant tissues (e.g., target organs) and biofluids (e.g., plasma, cerebrospinal fluid). Techniques such as immunoassays (ELISA), mass spectrometry, and gene expression analysis (e.g., qPCR, RNA-seq) are commonly employed for this purpose. However, no such studies have been published for this compound.

Histopathological and Immunohistochemical Evaluations

There is no available information from preclinical studies regarding the histopathological or immunohistochemical effects of this compound on animal tissues. Histopathological evaluation is a critical component of preclinical safety and efficacy assessment, involving the microscopic examination of tissues to identify any structural changes, such as inflammation, cell death, or cellular proliferation, induced by a test compound.

Immunohistochemistry is often used in conjunction with histopathology to detect the presence and distribution of specific proteins within the tissue, which can provide insights into the compound's mechanism of action and its effects on cellular pathways. The absence of published data for this compound means that its impact on tissue morphology and protein expression in preclinical models remains uncharacterized.

Physiological Parameter Monitoring and Outcome Assessment

The outcome assessment would be tailored to the specific therapeutic indication being investigated. For instance, in a cancer model, this might involve measuring tumor growth, while in a neurological model, it could include behavioral assessments. Without any published studies, the physiological effects and potential therapeutic outcomes associated with this compound administration in animals are unknown.

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific databases and patent literature, no specific research articles or patents detailing the synthesis, structure-activity relationship (SAR), or structure-mechanism relationship (SMR) of the chemical compound this compound have been identified.

This absence of dedicated research on this compound prevents the creation of a detailed scientific article as requested. The core requirements of the user's request—including the design principles for analog synthesis, systematic structural modifications, bioisosteric replacements, conformational constraint analysis, quantitative structure-activity relationship (QSAR) model development, and pharmacophore modeling—are all contingent upon the existence of primary research data. Without such foundational studies, any attempt to generate the specified content would be purely speculative and would not meet the standards of scientific accuracy.

General principles of medicinal chemistry and drug design, such as those mentioned in the requested outline, are well-established. For instance, the systematic modification of the phenoxy and thioamide moieties would likely involve altering the position and nature of substituents on the phenyl ring (e.g., exploring other halogens, alkyl, or alkoxy groups) and replacing the thioamide group with other bioisosteres like amides, esters, or various five-membered heterocycles to modulate properties such as hydrogen bonding capacity, metabolic stability, and electronic distribution.

Similarly, conformational analysis would be a standard step to understand the three-dimensional arrangement of the molecule and how it might interact with a biological target. Computational methods like QSAR and pharmacophore modeling are powerful tools for identifying the key structural features responsible for biological activity and for designing new, more potent analogs.

However, the application of these principles and the generation of specific data tables and detailed research findings are entirely dependent on experimental work that appears not to have been published for this compound. Searches for related structures, such as phenoxypropanamide and other thioamide derivatives, also did not yield specific information that could be reliably extrapolated to the target compound.

Therefore, until research on this compound is conducted and published, it is not possible to provide the in-depth, data-driven article as outlined.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Correlation of Structural Features with Biological Activity

Fragment-Based Drug Discovery Strategies

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent, drug-like molecule.

Currently, there is no published research detailing the use of 3-(3-Fluorophenoxy)propanethioamide as a fragment or its development through FBDD strategies. The scientific community has not yet reported on screening campaigns that include this specific thioamide.

Elucidation of Structure-Mechanism Relationships

Understanding the precise molecular interactions that govern a compound's biological effect is paramount for rational drug design. This includes identifying the target protein, characterizing the binding interactions, and understanding the downstream cellular consequences of this interaction.

Impact of Structural Changes on Target Binding Affinity

The affinity with which a compound binds to its biological target is a key determinant of its potency. SAR studies on related compound classes, such as 2-phenoxybenzamides, have shown that substitutions on the phenoxy and benzamide (B126) rings can significantly impact activity. mdpi.com For instance, the replacement of a 4-fluorophenoxy substituent with other groups has been shown to alter antiplasmodial activity. mdpi.com However, without a known biological target for this compound, no data on its binding affinity or the impact of structural modifications exists.

Influence of Modifications on Downstream Cellular Signaling

The binding of a compound to its target can trigger a cascade of events within a cell, known as a signaling pathway. The nature of the compound's interaction can either activate or inhibit these pathways, leading to a therapeutic effect. There is currently no information available on the cellular targets of this compound or its influence on any downstream signaling pathways.

Structural Determinants of Selectivity and Potency

Selectivity and potency are two crucial attributes of a successful drug molecule. Potency refers to the concentration of a drug required to produce a specific effect, while selectivity describes its ability to interact with its intended target over other, off-target molecules. The structural features that would govern the selectivity and potency of this compound have not been determined, as no biological activity has been reported. For other compounds, such as certain sulfonamide derivatives, specific substitutions have been identified that enhance potency and selectivity for their targets. nih.gov

Computational Approaches and Predictive Modeling

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule, or ligand, interacts with a protein target at an atomic level. These methods are fundamental in structure-based drug design.

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a protein's active site. This process involves sampling numerous possible binding poses and scoring them based on their energetic favorability. For 3-(3-Fluorophenoxy)propanethioamide, docking studies would be employed to identify potential protein targets and elucidate its binding mechanism.

The analysis of thioamide and related derivatives frequently reveals key interactions, such as hydrogen bonds formed by the thioamide group (-CSNH2) with amino acid residues in the protein's binding pocket, and hydrophobic interactions involving the aromatic rings. researchgate.netresearchgate.net In the case of this compound, the fluorine atom could also participate in specific interactions, such as halogen bonds or dipole-dipole interactions, further stabilizing the ligand-protein complex. Docking scores, typically expressed in kcal/mol, provide a quantitative estimate of binding affinity, with lower values suggesting stronger binding. nih.govuowasit.edu.iq

Illustrative Docking Results for this compound (Note: The following data is hypothetical and for illustrative purposes to demonstrate the output of a typical molecular docking study.)

| Protein Target (Hypothetical) | Docking Score (kcal/mol) | Key Predicted Interactions | Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Hydrogen Bond (Thioamide NH2), Pi-Alkyl (Phenoxy Ring) | Ser-530, Leu-352 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Hydrogen Bond (Thioamide S), Halogen Bond (Fluorine) | Gln-61, Tyr-151 |

| Lysine-Specific Demethylase 1 (LSD1) | -9.1 | Hydrogen Bond (Thioamide NH2), Pi-Pi Stack (Phenoxy Ring) | Asn-535, Trp-553 |

Conformational Sampling and Free Energy Calculations

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand-protein complex over time. By simulating the movements of all atoms in the system, MD allows for conformational sampling, revealing how the ligand and protein adapt to each other.

Following docking, MD simulations are often run to validate the stability of the predicted binding pose. rsc.org If the ligand remains stably bound within the active site throughout the simulation, it increases confidence in the docking prediction. Furthermore, these simulations can be used for more rigorous free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), to refine the binding affinity prediction. uowasit.edu.iq This analysis would be crucial to confirm that this compound can form a stable, long-lasting complex with a potential protein target.

Beyond the primary active site, many proteins possess allosteric sites—distinct locations where ligand binding can modulate the protein's activity. Computational algorithms can predict the location of these sites on a protein's surface. Once a potential allosteric site is identified, molecular docking and dynamics simulations can be used to assess whether this compound could bind to it. Discovering a molecule that binds to an allosteric site is highly valuable as it can offer a more selective mode of action and potentially a better safety profile.

In silico ADME/Tox Property Prediction

The effectiveness of a chemical compound as a potential therapeutic agent is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its toxicity profile. In silico models provide crucial early predictions of these characteristics directly from the compound's chemical structure. ri.semdpi.com

Computational models, often based on Quantitative Structure-Activity Relationships (QSAR) and machine learning, are used to predict a wide range of ADME properties. nih.gov These predictions help researchers prioritize compounds that are more likely to have favorable pharmacokinetics. For this compound, these models can estimate its potential for oral bioavailability and its distribution throughout the body.

Predicted ADME Properties for this compound (Note: These values are generated by established computational prediction models for illustrative purposes.)

| Property | Predicted Value | Interpretation |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Lipophilicity (logP) | 2.45 | Moderate lipophilicity, balanced solubility. |

| Aqueous Solubility (logS) | -3.10 | Moderately soluble in water. |

Predictive Models for Cellular Toxicity Liabilities (excluding human adverse effects)

Early prediction of toxicity is essential to avoid late-stage failures in drug development. In silico models can flag potential liabilities by comparing a compound's structural features to those of known toxicants. ri.se These models predict various toxicity endpoints, such as mutagenicity (the potential to cause genetic mutations, often predicted via a simulated Ames test) and cytotoxicity. For this compound, these predictive models would serve as an initial screen for potential cellular-level risks.

Predicted Cellular Toxicity Liabilities for this compound (Note: These values are generated by established computational prediction models for illustrative purposes.)

| Toxicity Endpoint | Prediction | Confidence |

| Ames Mutagenicity | Non-mutagen | 0.85 |

| Hepatotoxicity (Liver Toxicity) | Low Risk | 0.79 |

| Carcinogenicity | Non-carcinogen | 0.65 |

| Cytotoxicity (Predicted LC50 in µM) | 15.5 | Moderately cytotoxic |

De Novo Design and Virtual Screening Methodologies

Ligand-based virtual screening (LBVS) operates on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown, but a set of active and inactive molecules has been identified. nih.gov Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBVS. youtube.com

A pharmacophore model for a series of compounds related to this compound would be constructed by identifying the essential three-dimensional arrangement of chemical features required for biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.gov Once a robust pharmacophore model is generated, it can be used as a 3D query to rapidly screen large compound databases, filtering for molecules that match the key interaction features. researchgate.net This process can identify structurally diverse molecules—possessing entirely new chemical scaffolds—that retain the crucial features for bioactivity, a process known as scaffold hopping. scienceopen.com

Table 1: Hypothetical Pharmacophore Model for a this compound Analog Series

| Feature ID | Feature Type | Location (Relative Coordinates) | Radius (Å) |

| HBA1 | Hydrogen Bond Acceptor | (1.5, 2.3, 0.8) | 1.2 |

| HBD1 | Hydrogen Bond Donor | (4.8, 1.1, 2.5) | 1.0 |

| AROM1 | Aromatic Ring | (-2.5, 0.5, -1.0) | 1.5 |

| HYD1 | Hydrophobic Center | (0.7, -1.8, 3.2) | 1.8 |

This interactive table illustrates a potential pharmacophore model derived from a series of active compounds. The features represent the key chemical properties essential for biological interaction.

When the three-dimensional structure of a biological target is available, either through X-ray crystallography, NMR spectroscopy, or computational modeling like AlphaFold, structure-based virtual screening (SBVS) becomes a primary tool. mdpi.comnih.gov SBVS uses molecular docking algorithms to predict the preferred orientation and binding affinity of a ligand within the target's binding site. nih.gov The process begins with the preparation of the target receptor and a library of compounds to be screened. nih.gov

Each compound in the virtual library is then "docked" into the designated binding pocket of the target protein. A scoring function is used to rank the compounds based on their predicted binding free energy, which accounts for interactions such as hydrogen bonds, electrostatic forces, and hydrophobic contacts. scilit.com The top-scoring compounds are selected for further analysis and eventual experimental validation. nih.gov This methodology has proven successful in identifying novel inhibitors with nanomolar activity directly from a virtual screen. nih.gov

Beyond screening existing libraries, SBVS informs the design of focused libraries. These are smaller, custom-designed collections of compounds centered around a promising chemical scaffold, like the propanethioamide core. By analyzing the predicted binding mode of a parent fragment, new functional groups can be added computationally to explore unoccupied pockets in the binding site, thereby designing a library of derivatives with potentially enhanced potency and selectivity. consensus.app

Table 2: Example of Structure-Based Virtual Screening Hits for a Hypothetical Target

| Compound ID | Docking Score (kcal/mol) | Predicted H-Bonds | Key Interacting Residues |

| ZINC12345678 | -9.8 | 2 | TYR-88, ASN-142 |

| ZINC98765432 | -9.5 | 3 | GLU-91, SER-145, LYS-147 |

| CHEMBL12345 | -9.2 | 1 | TYR-88 |

| 3-FF-PTA-Analog | -8.9 | 2 | TYR-88, GLU-91 |

| ZINC45678901 | -8.7 | 1 | ASN-142 |

This interactive table shows a sample output from a docking-based virtual screen. Lower docking scores typically indicate better-predicted binding affinity. The table also highlights the specific amino acid residues in the target's binding site that are predicted to interact with the compound.

ML models can be trained on vast datasets of known compounds to predict a wide range of properties crucial for drug development, such as solubility, permeability, metabolic stability, and potential toxicity (ADMET properties). nih.gov By applying these predictive models to the hits from a virtual screen, compounds with a high likelihood of poor pharmacokinetic profiles or toxicity can be filtered out early. youtube.com

| Compound ID | Docking Score (kcal/mol) | Predicted Aqueous Solubility (logS) | Predicted Toxicity Risk (0-1) | AI Priority Score |

| ZINC12345678 | -9.8 | -3.5 | 0.21 | 9.5 |

| 3-FF-PTA-Analog | -8.9 | -2.8 | 0.15 | 9.1 |

| ZINC98765432 | -9.5 | -5.1 | 0.65 | 6.2 |

| CHEMBL12345 | -9.2 | -4.2 | 0.43 | 7.8 |

| ZINC45678901 | -8.7 | -2.1 | 0.09 | 8.9 |

This interactive table demonstrates how AI can be used to prioritize compounds. In addition to the docking score, predicted properties like solubility and toxicity are considered. The AI Priority Score is a composite metric that helps researchers rank candidates for experimental follow-up.

Analytical Methodologies for Biological Research of 3 3 Fluorophenoxy Propanethioamide

Advanced Spectroscopic Techniques for Ligand-Target Interaction Characterization

Understanding the interaction between a small molecule like 3-(3-Fluorophenoxy)propanethioamide and its biological target is fundamental to drug discovery. Advanced spectroscopic techniques provide invaluable insights into the thermodynamics, kinetics, and structural basis of these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution with atomic-level resolution. researchgate.net It can be used to identify which parts of the target molecule are involved in binding and to determine the three-dimensional structure of the complex. researchgate.net Techniques like chemical shift perturbation (CSP) mapping are particularly useful for screening ligands and identifying the binding site on the protein. researchgate.netmdpi.com By observing changes in the NMR spectrum of the target protein upon addition of this compound, researchers can pinpoint the amino acid residues involved in the interaction. researchgate.net Furthermore, NMR-based methods can be employed to detect weak interactions, making them suitable for fragment-based drug discovery approaches. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and a target. nuvisan.comnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. nih.govox.ac.uk The binding event causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram. ox.ac.uk From this data, association (kon) and dissociation (koff) rate constants, as well as the equilibrium dissociation constant (KD), can be determined, providing a comprehensive profile of the binding interaction. nuvisan.com This technique is highly sensitive and can be used to analyze a wide range of interactions, from very tight to weak binding affinities. nuvisan.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.comharvard.edu By titrating this compound into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. malvernpanalytical.comharvard.edu This information is crucial for understanding the driving forces behind the binding event. ITC is a label-free technique performed in solution, which means that the interacting molecules are in their native state. malvernpanalytical.com

Interactive Table: Comparison of Spectroscopic Techniques for Ligand-Target Interaction

| Technique | Principle | Key Parameters Measured | Advantages |

| NMR Spectroscopy | Measures changes in the magnetic properties of atomic nuclei upon ligand binding. researchgate.netnih.gov | Binding site, 3D structure of the complex, binding affinity (indirectly). researchgate.net | Provides atomic-level structural information; can detect very weak interactions. researchgate.netresearchgate.net |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface due to mass accumulation upon binding. nih.govox.ac.uk | Association rate (kon), dissociation rate (koff), equilibrium dissociation constant (KD). nuvisan.com | Real-time, label-free, high sensitivity, provides kinetic information. nuvisan.comox.ac.uk |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. malvernpanalytical.comharvard.edu | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). malvernpanalytical.comharvard.edu | Provides a complete thermodynamic profile, label-free, in-solution measurement. malvernpanalytical.com |

Chromatographic Methods for Quantitative Analysis in Complex Biological Matrices

To assess the pharmacokinetic properties of this compound, it is essential to accurately quantify its concentration in biological matrices such as plasma, blood, and tissue homogenates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.

A typical LC-MS/MS method for the quantification of this compound would involve the following steps:

Sample Preparation: This step is crucial to remove interfering substances from the biological matrix. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used. mdpi.com

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The compound is separated from other components on a chromatographic column.

Mass Spectrometric Detection: The separated compound is then introduced into a tandem mass spectrometer. The molecule is ionized, and specific precursor-to-product ion transitions are monitored using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity for quantification. nih.govrsc.org

The method is validated to ensure its reliability, with parameters such as linearity, accuracy, precision, selectivity, and stability being thoroughly evaluated according to regulatory guidelines. mdpi.comnih.gov

Interactive Table: Typical Parameters for an LC-MS/MS Method

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | ≥ 0.99 rsc.org |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%. europa.eu |

| Intra- and Inter-day Precision (%CV) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the same prescribed conditions. | ≤ 15% (except for LLOQ, which is ≤ 20%). nih.goveuropa.eu |

| Intra- and Inter-day Accuracy (% Bias) | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Within ±15% of the nominal concentration (except for LLOQ, which is within ±20%). nih.goveuropa.eu |

| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | Consistent, precise, and reproducible. |

Radioligand Binding Assay Development and Optimization

Radioligand binding assays are a classic and powerful tool for characterizing receptor-ligand interactions. nih.gov These assays use a radioactively labeled form of a ligand (a radioligand) to quantify the number of receptors (Bmax) and their affinity for the radioligand (Kd) in a given biological sample, such as a tissue homogenate or cell membrane preparation. nih.gov

For this compound, a radiolabeled analog would need to be synthesized, for instance, by incorporating tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). The development and optimization of a radioligand binding assay would involve:

Membrane Preparation: Isolation of cell membranes or tissue homogenates containing the target receptor. nih.gov

Incubation: The membranes are incubated with increasing concentrations of the radioligand to determine total binding.

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competitor to saturate the specific binding sites. nih.gov

Separation of Bound and Free Ligand: Rapid filtration is commonly used to separate the membrane-bound radioligand from the unbound radioligand. nih.gov

Quantification: The radioactivity of the filters is measured using a scintillation counter.

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data is then analyzed using non-linear regression to determine the Kd and Bmax.

High-Throughput Screening (HTS) Assay Development and Miniaturization

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those that interact with a specific biological target. selectscience.net The development of a robust and miniaturized HTS assay is crucial for efficient drug discovery campaigns.

For this compound, an HTS assay could be developed based on various principles, such as:

Fluorescence-Based Assays: These assays might measure changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon ligand binding.

Luminescence-Based Assays: Reporter gene assays or assays measuring enzyme activity that produces light can be used. selectscience.net

High-Content Screening (HCS): This imaging-based approach can assess the effects of compounds on cellular morphology, protein translocation, or other cellular events in a high-throughput manner. youtube.com

The development process involves selecting an appropriate assay format, optimizing assay conditions (e.g., reagent concentrations, incubation times), and miniaturizing the assay to a 384-well or 1536-well plate format to reduce costs and increase throughput. nih.govnih.gov Statistical measures such as the Z'-factor are used to assess the quality and robustness of the HTS assay.

Bioanalytical Method Validation for Pre-clinical Studies

Before a bioanalytical method can be used to support pre-clinical studies, it must undergo rigorous validation to ensure that it is reliable and fit for its intended purpose. ich.org The validation process is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufda.gov

A full validation of the LC-MS/MS method for this compound would include the following key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy and Precision: As described in section 6.2, these are determined at multiple concentration levels (low, medium, and high quality control samples). europa.eu

Calibration Curve and Linearity: Demonstrating the relationship between the instrument response and the known concentrations of the analyte. ich.org

Recovery: The extraction efficiency of the analytical method.

Matrix Effect: Assessing the influence of the biological matrix on the ionization of the analyte. ich.org

Stability: Evaluating the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term storage). europa.eu

Partial validation may be performed when minor changes are made to a previously validated method, while cross-validation is conducted to compare two different bioanalytical methods. nih.gov

Advanced Research Directions and Future Perspectives for 3 3 Fluorophenoxy Propanethioamide

Exploration of Novel Therapeutic Indications (based on pre-clinical data)

Currently, there is no available pre-clinical data for 3-(3-Fluorophenoxy)propanethioamide. To explore its therapeutic potential, initial in vitro studies would be necessary. These would typically involve screening the compound against a variety of cell lines to identify any cytotoxic or cytostatic effects, which could suggest potential as an anti-cancer agent. Further screening against a panel of receptors, enzymes, and ion channels could reveal other potential therapeutic applications, such as in metabolic disorders, inflammatory conditions, or neurological diseases.

Hypothetical Pre-clinical Screening Cascade for this compound:

| Screening Phase | Objective | Potential Assays | Hypothetical Therapeutic Area |

| Primary Screening | Identify initial biological activity | Cell viability assays (e.g., MTT, MTS), Receptor binding assays, Enzyme inhibition assays | Oncology, Neurology, Inflammation |

| Secondary Screening | Confirm and characterize activity | Dose-response studies, Mechanism of action studies (e.g., Western blotting, qPCR) | To be determined by primary screen results |

| In Vivo Models | Evaluate efficacy and safety in a living organism | Xenograft models (for cancer), Disease-specific animal models | To be determined by in vitro results |

Development of Prodrug Strategies for Enhanced Research Applications

Prodrugs are inactive precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve pharmacokinetic properties such as solubility, stability, and bioavailability. Should this compound demonstrate promising biological activity but poor drug-like properties, a prodrug approach could be beneficial for research applications.

Potential Prodrug Strategies (General):

| Prodrug Approach | Mechanism of Activation | Potential Advantage for Research |

| Ester Prodrugs | Hydrolysis by esterases | Improved lipophilicity and cell permeability |

| Phosphate Prodrugs | Cleavage by phosphatases | Increased aqueous solubility |

| Bioreductive Prodrugs | Reduction in hypoxic environments | Targeted delivery to tumor microenvironments |

Application as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. If this compound is found to have a specific and potent interaction with a biological target, it could be developed into a chemical probe. This would involve demonstrating its selectivity and characterizing its mechanism of action. Such a probe would be a valuable tool for researchers to investigate the role of its target in health and disease.

Investigation of Resistance Mechanisms (if applicable to disease models)

The investigation of resistance mechanisms is only relevant once a compound has demonstrated efficacy in a disease model and resistance to its effects has been observed. As there are no reported studies on the efficacy of this compound, this area of research is not currently applicable.

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology are computational approaches that analyze the complex interactions of drugs with multiple targets within a biological system. In the absence of experimental data for this compound, these approaches could be used in a predictive manner. By comparing its chemical structure to known compounds, researchers could generate hypotheses about its potential targets and biological effects, which could then guide initial laboratory investigations.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Fluorophenoxy)propanethioamide, and how can computational tools guide reaction optimization?

Methodological Answer:

- Step 1: Start with precursor selection (e.g., 3-fluorophenol and propanethioamide derivatives). Use predictive tools like PubChem or SciFinder to identify feasible intermediates .

- Step 2: Employ template-based synthesis strategies (e.g., coupling reactions under mild conditions) guided by databases such as REAXYS or Pistachio for reaction plausibility scoring .

- Step 3: Optimize reaction parameters (solvent, temperature) using factorial design (e.g., 2^k designs) to evaluate yield and purity .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

- NMR: Analyze -NMR to verify fluorine substitution patterns and -NMR for phenoxy-propanethioamide backbone confirmation .

- FTIR: Identify characteristic peaks (e.g., C=S stretch at ~1200 cm, aromatic C-F at ~1100 cm) .

- MS: Use high-resolution MS (HRMS) to validate molecular ion ([M+H]) and fragmentation patterns against computational predictions .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

Methodological Answer:

- Enzyme inhibition: Screen against target enzymes (e.g., kinases) using fluorometric or colorimetric assays (IC determination).

- Cytotoxicity: Use MTT assays on cell lines (e.g., HEK293) with dose-response curves (1–100 µM) .

- Control: Compare with structurally similar compounds (e.g., 3-(3,5-difluorophenoxy)propanoic acid) to assess positional fluorine effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

- Meta-analysis: Cross-reference datasets from multiple studies (e.g., PubChem, ChEMBL) to identify outliers or assay variability .

- Structural validation: Re-synthesize disputed analogs and validate purity via HPLC (>98%) before retesting .

- Mechanistic studies: Use molecular docking (AutoDock Vina) to compare binding modes with target proteins, identifying steric/electronic discrepancies .

Q. What theoretical frameworks guide the design of experiments investigating the compound’s mechanism of action?

Methodological Answer:

- Ligand-receptor theory: Apply principles of molecular recognition (e.g., lock-and-key model) to hypothesize binding interactions .

- Structure-activity relationships (SAR): Systematically vary substituents (e.g., fluorine position, thioamide group) and correlate with activity trends .

- Kinetic modeling: Use time-resolved assays to derive rate constants (, ) for target engagement .

Q. How can advanced separation technologies (e.g., membrane filtration, HPLC) improve purification of this compound?

Methodological Answer:

- HPLC optimization: Test C18 columns with gradients (e.g., 10–90% acetonitrile in 0.1% TFA) to resolve thioamide degradation products .

- Membrane selection: Use nanofiltration (3 kDa cutoff) to remove high-MW impurities while retaining the target compound .

- Process control: Implement real-time monitoring (UV-Vis at 254 nm) to automate fraction collection .

Q. What computational methods predict the metabolic stability of this compound?

Methodological Answer:

- In silico metabolism: Use tools like ADMET Predictor or MetaCore to simulate Phase I/II metabolism (e.g., oxidation of thioamide group) .

- Density functional theory (DFT): Calculate bond dissociation energies (BDEs) for C-F and C-S bonds to predict susceptibility to enzymatic cleavage .

- Validation: Compare predictions with in vitro liver microsome assays (human/rat) .

Comparative and Methodological Considerations

Q. How does fluorination at the 3-position of the phenoxy ring influence electronic properties compared to other isomers?

Methodological Answer:

- Computational analysis: Perform DFT calculations (Gaussian 16) to map electrostatic potentials (ESP) and HOMO-LUMO gaps .

- Experimental validation: Measure Hammett constants () via substituent effects on reaction rates (e.g., nucleophilic aromatic substitution) .

Q. What statistical approaches are critical for analyzing dose-response data in toxicity studies?

Methodological Answer:

- Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with post-hoc tests: Compare IC values across cell lines or analogs (p < 0.05 significance) .

- Bootstrap resampling: Estimate confidence intervals for small-sample datasets .

Data and Resource Limitations

Q. How can researchers address gaps in public databases (e.g., missing spectral data for this compound)?

Methodological Answer:

- Collaborative sharing: Upload experimental data to open-access repositories (e.g., Zenodo, ChemRxiv) post-publication .

- Cross-validation: Compare with analogs (e.g., 3-phenylpropanamide) to infer spectral patterns, adjusting for fluorine-specific shifts .

- Crowdsourced validation: Engage in consortia (e.g., NIH Molecular Libraries Program) to standardize datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.